3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a methoxyphenyl group, a pyridinyl group, and a tetrahydropyran moiety. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole intermediate is reacted with a pyridinyl halide.
Incorporation of the tetrahydropyran moiety: This step may involve the use of a protecting group strategy, where the tetrahydropyran ring is introduced through an etherification reaction followed by deprotection.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridinyl group can be reduced to a piperidine derivative using hydrogenation conditions with a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like m-CPBA for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar compounds to 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide include other pyrazole derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Some examples of similar compounds include:
3-(4-methoxyphenyl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-(3-methoxyphenyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide: This compound differs in the position of the pyridinyl group.
3-(3-methoxyphenyl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide: This compound has a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-27-21(14-20(26-27)17-5-3-7-19(13-17)29-2)23(28)25-22(16-8-11-30-12-9-16)18-6-4-10-24-15-18/h3-7,10,13-16,22H,8-9,11-12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLAPKJHFRDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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